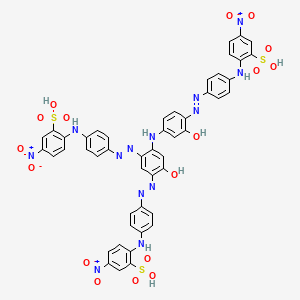
MEE (psychedelic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MEE, also known as 2-methoxy-4,5-diethoxyamphetamine, is a lesser-known psychedelic drug belonging to the amphetamine class. It is a diethoxy-methoxy analog of TMA-2 (2,4,5-trimethoxyamphetamine). MEE was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds. Despite its structural similarity to other psychedelics, MEE produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MEE involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form 2,4,5-trimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,4,5-trimethoxyamphetamine. The final step involves the selective demethylation of the 2,4,5-trimethoxyamphetamine to produce 2-methoxy-4,5-diethoxyamphetamine (MEE).
Industrial Production Methods
Industrial production methods for MEE are not well-documented due to its limited use and lack of widespread application. the general principles of organic synthesis and scale-up processes would apply if industrial production were to be considered.
Analyse Des Réactions Chimiques
Types of Reactions
MEE can undergo various chemical reactions, including:
Oxidation: MEE can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of MEE can lead to the formation of reduced amines or other reduced products.
Substitution: MEE can undergo substitution reactions where functional groups on the aromatic ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
MEE has limited scientific research applications due to its minimal psychoactive effects. it can be used as a reference compound in studies exploring the structure-activity relationships of psychedelics. Additionally, MEE may serve as a starting material for the synthesis of other psychoactive compounds or as a tool in neuropharmacological research to understand the interactions of amphetamine analogs with neurotransmitter systems.
Mécanisme D'action
The exact mechanism of action of MEE is not well understood due to the lack of significant psychoactive effects. like other amphetamines, it is likely to interact with neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. MEE may act as a partial agonist or antagonist at serotonin receptors, but further research is needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
MEE is structurally similar to other psychedelic amphetamines such as TMA-2 (2,4,5-trimethoxyamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine). MEE is unique in that it produces few to no psychoactive effects, unlike its analogs which are known for their potent psychedelic properties. This lack of activity makes MEE an interesting compound for studying the structural features that contribute to the psychoactivity of amphetamines.
Similar Compounds
TMA-2 (2,4,5-trimethoxyamphetamine): A potent psychedelic amphetamine with significant psychoactive effects.
DOM (2,5-dimethoxy-4-methylamphetamine): Another psychedelic amphetamine known for its strong hallucinogenic properties.
DOI (2,5-dimethoxy-4-iodoamphetamine): A psychedelic compound with potent effects and a long duration of action.
Propriétés
Numéro CAS |
23693-35-8 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-(4,5-diethoxy-2-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-13-8-11(7-10(3)15)12(16-4)9-14(13)18-6-2/h8-10H,5-7,15H2,1-4H3 |
Clé InChI |
LKJRFMXILZHUHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)CC(C)N)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


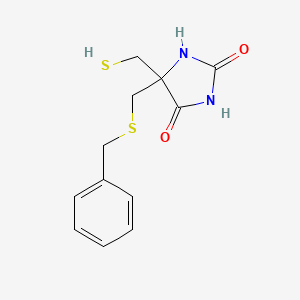



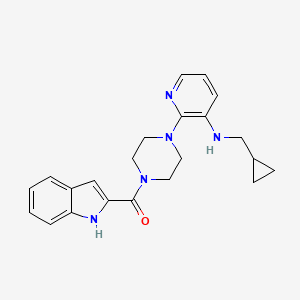
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
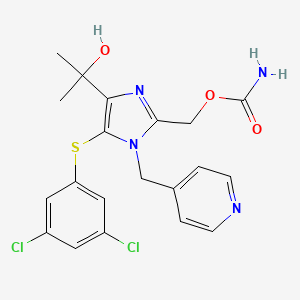

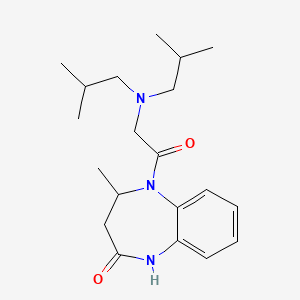
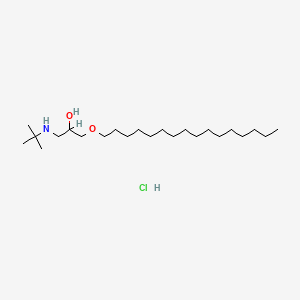
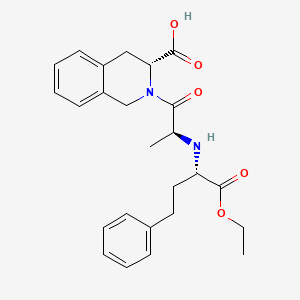
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
